An In-Depth Technical Guide to Diethylaminopropyne Formate: Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to Diethylaminopropyne Formate: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminopropyne formate, with the CAS Number 125678-52-6, is a unique chemical entity that combines the structural features of a tertiary amine, an alkyne, and a formate salt.[1] This multifunctional nature makes it a valuable intermediate in various fields of chemical synthesis, from the production of specialty chemicals to its application in the pharmaceutical industry.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a proposed synthetic protocol, and safety considerations, designed to equip researchers and professionals with the necessary knowledge for its effective application.
Chemical Structure and Physicochemical Properties
The fundamental structure of diethylaminopropyne formate consists of a diethylamino group linked to a propyne moiety, which is ionically associated with a formate anion.[1] This structure imparts both nucleophilic and basic characteristics due to the tertiary amine, while the alkyne group offers a site for various addition and coupling reactions.
Caption: 2D Structure of Diethylaminopropyne Formate.
The key physicochemical properties of diethylaminopropyne formate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 125678-52-6 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 157.21 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild, slightly ammoniacal | [1] |
| Density | 1.04 g/cm³ | [3][4] |
| Refractive Index | 1.4190 - 1.4320 | [3][4] |
| pH | 4.0 - 5.0 | [3][4] |
| Solubility | Soluble in organic solvents, well soluble in water. | [1][3][4] |
Proposed Synthesis Protocol
Diethylaminopropyne formate can be synthesized via the formylation of N,N-diethylprop-2-yn-1-amine.[1] The following is a proposed laboratory-scale protocol based on established methods for the N-formylation of amines.
Caption: Proposed workflow for the synthesis of diethylaminopropyne formate.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-diethylprop-2-yn-1-amine (1 mole equivalent) and toluene (100 mL).
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Reagent Addition: Cool the flask in an ice bath with continuous stirring. Add formic acid (1.1 mole equivalents) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 20°C. The use of a dropping funnel is recommended for controlled addition.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent (toluene) is then removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, a yellowish liquid, can be used directly for many applications or further purified by vacuum distillation if a higher purity is required.
Causality Behind Experimental Choices:
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Toluene as Solvent: Toluene is chosen for its suitable boiling point for reflux and its ability to azeotropically remove water that may be present, although the reaction is formally an acid-base reaction to form the salt.
-
Excess Formic Acid: A slight excess of formic acid is used to ensure the complete conversion of the amine to its formate salt.
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Controlled Addition at Low Temperature: The initial exothermic acid-base reaction is controlled by cooling to prevent any potential side reactions or uncontrolled temperature increase.
-
Reflux: Heating under reflux provides the necessary energy to ensure the reaction goes to completion in a reasonable timeframe.
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.1 ppm (6H) corresponding to the methyl protons of the two ethyl groups, and a quartet around 2.6 ppm (4H) for the methylene protons of the ethyl groups. The methylene protons adjacent to the alkyne and nitrogen would likely appear as a singlet around 3.3 ppm (2H). The terminal alkyne proton should be a singlet around 2.4 ppm (1H), and the formate proton would be a singlet at a significantly downfield shift, likely above 8.0 ppm (1H).
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¹³C NMR: The carbon NMR would show signals for the methyl carbons of the ethyl groups around 12 ppm and the methylene carbons of the ethyl groups around 48 ppm. The methylene carbon adjacent to the nitrogen and alkyne would be expected around 40 ppm. The two sp-hybridized carbons of the alkyne would appear between 70 and 90 ppm. The formate carbonyl carbon would be observed significantly downfield, likely in the range of 160-170 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretch of the protonated amine. A sharp peak around 2100 cm⁻¹ would indicate the C≡C triple bond stretch of the alkyne. A strong absorption around 1600 cm⁻¹ would correspond to the C=O stretch of the formate anion. C-H stretching vibrations from the ethyl and propynyl groups would be observed just below 3000 cm⁻¹.
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Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ at m/z 157 would be expected. Fragmentation would likely involve the loss of the formate group (HCOO•, 45 Da) to give the N,N-diethylprop-2-yn-1-amine cation at m/z 112. Further fragmentation of the diethylamino group would also be observed.
Applications and Reactivity
Industrial Applications: The primary documented industrial application of diethylaminopropyne formate is as an intermediate in the formulation of electroplating additives, particularly as a brightening agent in nickel plating baths.[3][4] Its structure allows it to influence the crystal growth of the deposited metal, leading to a brighter and more level surface finish.
Role in Organic Synthesis: In the context of organic synthesis and drug development, diethylaminopropyne formate serves as a versatile building block.[1]
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Nucleophilic Amine: The tertiary amine can act as a base or a nucleophile. Its protonated form, as in the formate salt, renders it less nucleophilic until deprotonated.
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Reactive Alkyne: The terminal alkyne is a key functional group for various transformations, including:
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Click Chemistry: Participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
-
Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form aminomethylated alkynes.
-
-
Formate Group: The formate anion is a simple counter-ion, but formic acid itself is a known reducing agent and a source of a formyl group in certain reactions.
While specific examples of marketed drugs synthesized directly from diethylaminopropyne formate are not prominent in the literature, its structural motifs are present in various biologically active molecules. The propargylamine functionality is a known pharmacophore in several enzyme inhibitors.
Safety and Handling
Diethylaminopropyne formate is considered to be of moderate toxicity and can cause irritation to the skin, eyes, and respiratory tract upon short-term exposure.[1] It is also a flammable liquid and vapor. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from sources of heat, sparks, and open flames.[1] Keep the container tightly sealed to prevent moisture absorption and potential degradation.
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or hazardous reactions.[1]
Conclusion
Diethylaminopropyne formate is a chemical intermediate with a valuable combination of functional groups. Its utility in both industrial applications like electroplating and as a versatile building block in organic synthesis makes it a compound of interest for a wide range of chemical professionals. Understanding its properties, synthetic route, and reactivity is key to leveraging its full potential in research and development.
References
Sources
- 1. guidechem.com [guidechem.com]
- 2. Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1) | C8H15NO2 | CID 44828541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylaminopropyne formate | 125678-52-6 [chemicalbook.com]
- 4. Diethylaminopropyne formate | 125678-52-6 [amp.chemicalbook.com]
- 5. 3-Dimethylaminopropylamine(109-55-7) 13C NMR spectrum [chemicalbook.com]
